

Application Note: Regioselective Synthesis of 2-Chloro-4-methyl-5-nitrophenol

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

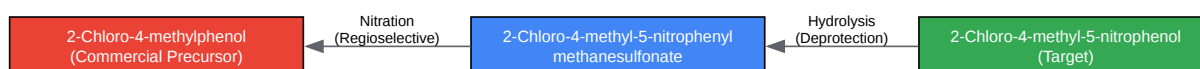
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Executive Summary & Retrosynthetic Analysis

Target Molecule: **2-Chloro-4-methyl-5-nitrophenol** (CAS: 100959-50-0) Primary Application: Key intermediate for agrochemicals (herbicides) and specialty azo dyes. Core Challenge: The direct nitration of the commercially available precursor, 2-chloro-4-methylphenol, is dominated by the strong ortho-directing effect of the hydroxyl group, yielding the undesired 6-nitro isomer (>85% yield).

Strategic Solution: To access the 5-nitro position, the hydroxyl group's directing power must be suppressed and its steric bulk increased. This is achieved via a Sulfonate Protection Strategy. [1] By converting the phenol to a methanesulfonate ester, the directing influence shifts to the chlorine and methyl substituents, which cooperatively direct the incoming nitronium ion to the 5-position (para to chlorine, ortho to methyl).

Retrosynthetic Pathway



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Figure 1: Retrosynthetic disconnection showing the necessity of the sulfonate intermediate to invert regioselectivity.

Reaction Mechanism & Regiocontrol

The Directing Conflict

In the starting material, 2-chloro-4-methylphenol, three groups influence electrophilic aromatic substitution (EAS):

- -OH (C1): Strongly activating, directs ortho (to C6) and para (blocked by C4-Me).
- -Cl (C2): Deactivating, directs ortho (to C3) and para (to C5).
- -CH₃ (C4): Weakly activating, directs ortho (to C3 and C5).

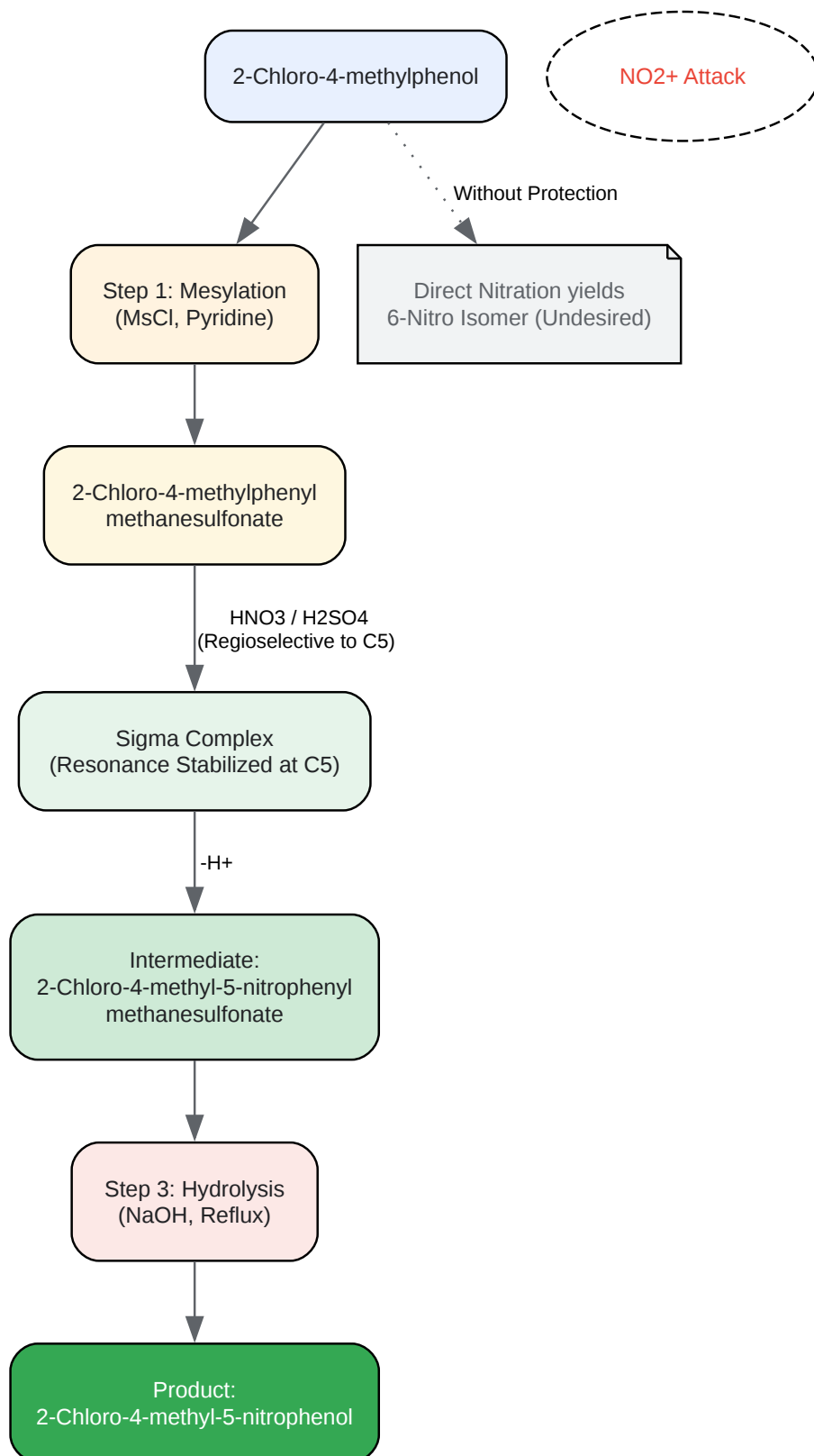
Direct Nitration Failure: The activation by the -OH group at C1 overwhelmingly favors substitution at C6. The C3 and C5 positions are less activated and sterically shielded.

The Sulfonate Solution

Converting the hydroxyl to a methanesulfonate (-OSO₂Me) dramatically alters the electronic landscape:

- Electronic Effect: The -OSO₂Me group is inductively electron-withdrawing and non-activating. It removes the strong push towards C6.
- Steric Effect: The bulky sulfonate group sterically hinders the adjacent C6 position.
- New Directing Logic:
 - C5 Position: Now the most favorable site. It is activated by the Methyl group (ortho) and directed to by the Chlorine (para). It is far from the bulky sulfonate.
 - C3 Position: Theoretically possible (ortho to Cl/Me) but sterically crowded between two substituents.

Mechanistic Pathway Diagram



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Figure 2: Detailed reaction pathway contrasting the protected route against the direct nitration failure mode.

Experimental Protocol

Step 1: Protection (Mesylation)

Objective: Cap the hydroxyl group to prevent C6 nitration.

- Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Purge with nitrogen.
- Charge: Add 2-chloro-4-methylphenol (14.25 g, 100 mmol) and Dichloromethane (DCM, 150 mL).
- Base Addition: Add Triethylamine (15.3 mL, 110 mmol). Cool the mixture to 0–5°C using an ice bath.
- Reagent Addition: Dropwise add Methanesulfonyl chloride (8.5 mL, 110 mmol) over 30 minutes. Maintain internal temperature <10°C.
 - Note: The reaction is exothermic.
- Completion: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Wash with water (2 x 100 mL), 1M HCl (100 mL), and brine. Dry over Na₂SO₄ and concentrate in vacuo.
 - Yield Expectation: ~95-98% (Off-white solid). Use directly in Step 2.

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at C5.

- Setup: 250 mL 3-neck flask, mechanical stirrer, thermometer.
- Solvent System: Charge Concentrated Sulfuric Acid (H₂SO₄, 50 mL). Cool to 0°C.[2]

- Substrate Addition: Slowly add the Mesylate intermediate (from Step 1) to the acid. Stir until dissolved.
- Nitration: Prepare a mixture of Fuming Nitric Acid (4.6 mL, 110 mmol) and H₂SO₄ (10 mL). Add this mixture dropwise to the reaction flask.
 - Critical Control: DO NOT exceed 5°C. Higher temperatures promote dinitration or hydrolysis.
- Reaction: Stir at 0–5°C for 2–3 hours.
- Quench: Pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.
- Isolation: Filter the solid, wash copiously with cold water until the filtrate is neutral. Dry in a vacuum oven at 40°C.

Step 3: Deprotection (Hydrolysis)

Objective: Restore the phenolic hydroxyl.

- Setup: 250 mL round-bottom flask with reflux condenser.
- Charge: Suspend the Nitrated Mesylate in Ethanol (50 mL) and 20% NaOH (aq) (50 mL).
- Reaction: Heat to Reflux (approx. 80°C) for 1–2 hours. The solution will turn deep orange/red (phenolate formation).
- Workup: Cool to RT. Acidify with Concentrated HCl to pH 1–2. The product will precipitate.^[1]
^[3]
- Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to obtain pure needles.

Data Summary & Validation

Parameter	Specification	Notes
Appearance	Yellow crystalline solid	Darkens upon light exposure
Melting Point	143–144°C	Sharp mp indicates high isomeric purity
Yield (Overall)	75–85%	Based on 2-chloro-4-methylphenol
1H NMR (DMSO-d6)	δ 10.8 (s, 1H, OH), 7.95 (s, 1H, H-6), 7.20 (s, 1H, H-3), 2.45 (s, 3H, Me)	Key diagnostic: Two singlets indicate para relationship of protons (C3/C6)
Mass Spec (ESI-)	$[M-H]^- = 186.0$	Characteristic Chlorine isotope pattern (3:[4]1)

Safety & Process Criticalities

- Nitration Exotherm: The nitration step is highly exothermic. Runaway temperatures ($>20^{\circ}\text{C}$) can lead to rapid decomposition or explosive gas evolution. Ensure cooling capacity is sufficient before starting addition.[\[1\]](#)
- Acid Handling: Fuming nitric acid is a potent oxidizer. Wear face shields and acid-resistant gloves.
- Isomer Control: If the melting point is $<135^{\circ}\text{C}$, significant 6-nitro isomer may be present (from incomplete protection or hydrolysis during nitration). Recrystallize immediately.

References

- Sigma-Aldrich. Product Specification: **2-Chloro-4-methyl-5-nitrophenol** (CAS 100959-50-0). [\[5\]Link](#)
- BenchChem. Technical Support Center: Synthesis of Nitro-Chlorocresols via Sulfonate Protection. [Link](#)
- Patent US3903178A. Method for preparing 2-nitro-4,6-dichloro-5-methylphenol (Analogous Chemistry). [Link](#)

- Patent US5847236A.Process for the preparation of 2-chloro-4-methylphenol (Precursor Synthesis).[Link](#)
- ChemicalBook.**2-Chloro-4-methyl-5-nitrophenol** Properties and Suppliers.[Link](#)

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